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Compound Name: 3-Allyl-1,5-naphthyridine

Cat. No.: B1532442 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist
The 1,5-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with

derivatives exhibiting a wide array of biological activities.[1] The introduction of an allyl group at

the 3-position of this scaffold creates 3-Allyl-1,5-naphthyridine, a molecule with potential for

further functionalization and exploration in drug discovery programs. Accurate structural

elucidation and purity assessment are paramount, and a comprehensive spectroscopic

analysis is the cornerstone of this characterization.

This guide provides an in-depth exploration of the expected spectroscopic data for 3-Allyl-1,5-
naphthyridine, offering insights into the causality behind experimental choices and a self-

validating framework for its characterization. While specific experimental data for this exact

molecule is not readily available in the public domain, this guide synthesizes information from

the parent 1,5-naphthyridine scaffold, known spectral data for the allyl group, and general

principles of spectroscopic interpretation to provide a robust predictive analysis.[2]

Molecular Structure and Key Identifiers
Before delving into the spectroscopic data, it is essential to understand the fundamental

properties of 3-Allyl-1,5-naphthyridine.
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Property Value Source

Molecular Formula C₁₁H₁₀N₂ [2]

Molecular Weight 170.21 g/mol [2]

CAS Number 1246088-66-3 [2]

SMILES String C=CCc1cnc2cccnc2c1 [2]

The structure, with the IUPAC numbering convention for the 1,5-naphthyridine ring system, is

presented below. This numbering is crucial for the assignment of signals in Nuclear Magnetic

Resonance (NMR) spectroscopy.

Caption: Molecular structure of 3-Allyl-1,5-naphthyridine with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by

providing information about the chemical environment of hydrogen atoms. For 3-Allyl-1,5-
naphthyridine, the spectrum can be divided into two distinct regions: the aromatic region

corresponding to the naphthyridine core and the aliphatic region of the allyl group.

Experimental Protocol: ¹H NMR Spectroscopy
A detailed methodology for obtaining a high-resolution ¹H NMR spectrum is as follows:

Sample Preparation: Dissolve 5-10 mg of the 3-Allyl-1,5-naphthyridine sample in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry

NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for many organic

molecules, while DMSO-d₆ can be used for less soluble compounds.[3]

Instrumentation and Measurement:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal

dispersion.[4]
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Acquire a standard one-dimensional ¹H NMR spectrum.

The chemical shifts (δ) should be reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[4]

Data Analysis:

Integrate the signals to determine the relative number of protons for each resonance.

Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons

(n+1 rule).

Determine the coupling constants (J-values) in Hertz (Hz) to understand the connectivity

of the protons.

Predicted ¹H NMR Data (in CDCl₃)
The expected chemical shifts and multiplicities are summarized in the table below. These

predictions are based on the known data for 1,5-naphthyridine and typical values for allyl

groups.[5][6]

Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H2 8.8 - 9.0 s - 1H

H4 8.3 - 8.5 d J = 8.4 1H

H6 8.9 - 9.1 dd J = 4.1, 1.7 1H

H7 7.5 - 7.7 dd J = 8.4, 4.1 1H

H8 8.2 - 8.4 dd J = 8.4, 1.7 1H

H2' (Allyl) 5.9 - 6.1 m - 1H

H3'a (Allyl, trans) 5.1 - 5.3 d J ≈ 17 1H

H3'b (Allyl, cis) 5.0 - 5.2 d J ≈ 10 1H

H1' (Allyl) 3.8 - 4.0 d J ≈ 7 2H
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Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. While

less sensitive than ¹H NMR, it is an indispensable tool for structural confirmation.

Experimental Protocol: ¹³C NMR Spectroscopy
Sample Preparation: A more concentrated sample is typically required for ¹³C NMR. Dissolve

20-50 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[3]

Instrumentation and Measurement:

Acquire a proton-decoupled ¹³C NMR spectrum on a high-field spectrometer.

Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at δ = 77.16

ppm).

Data Analysis:

Identify the number of unique carbon signals.

Use techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to

differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data (in CDCl₃)
The predicted chemical shifts for the carbon atoms of 3-Allyl-1,5-naphthyridine are based on

data for the 1,5-naphthyridine core and typical values for an allyl group.[7][8]
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C2 150 - 152

C3 135 - 137

C4 136 - 138

C4a 123 - 125

C6 152 - 154

C7 121 - 123

C8 134 - 136

C8a 145 - 147

C1' (Allyl) 33 - 35

C2' (Allyl) 135 - 137

C3' (Allyl) 117 - 119

Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules. It is used to determine the molecular weight and can provide

information about the molecular formula and structure.

Experimental Protocol: Mass Spectrometry
Sample Introduction: The sample can be introduced directly or via a chromatographic

method like Gas Chromatography (GC) or Liquid Chromatography (LC).

Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)

are common techniques for this type of molecule.

Mass Analysis: A high-resolution mass spectrometer (HRMS) is recommended to obtain an

accurate mass measurement, which can be used to confirm the elemental composition.

Expected Mass Spectrometry Data
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Molecular Ion Peak [M]⁺ or [M+H]⁺: The most crucial piece of information is the molecular

ion peak. For 3-Allyl-1,5-naphthyridine (C₁₁H₁₀N₂), the exact mass is 170.0844. A high-

resolution mass spectrum should show a peak at or very close to this value (for [M]⁺) or

171.0922 (for [M+H]⁺).

Fragmentation Pattern: The fragmentation pattern can provide structural information.

Common fragmentation pathways for allylic compounds involve the loss of the allyl group

(C₃H₅, mass = 41). Therefore, a significant fragment ion at m/z 129, corresponding to the

1,5-naphthyridine cation, would be expected.

Mass Spectrometry Workflow

Expected Fragmentation

3-Allyl-1,5-naphthyridine
(C₁₁H₁₀N₂)

MW = 170.21
Ionization (e.g., ESI) Mass Analyzer Detector Mass Spectrum

[M+H]⁺
m/z = 171

[M - C₃H₅]⁺
m/z = 129

- C₃H₅

Click to download full resolution via product page

Caption: A simplified workflow for mass spectrometry and expected fragmentation.

Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which

corresponds to vibrational transitions of the chemical bonds. It is a valuable tool for identifying

the presence of specific functional groups.

Experimental Protocol: IR Spectroscopy
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet) or as a

thin film.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
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Data Acquisition: The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands
The IR spectrum of 3-Allyl-1,5-naphthyridine is expected to show characteristic absorption

bands for the aromatic naphthyridine ring and the allyl group.[9]

Wavenumber (cm⁻¹) Bond Vibration Functional Group

3100 - 3000 C-H stretch Aromatic and Alkene

~1640 C=C stretch Alkene

1600 - 1450 C=C and C=N stretch Aromatic Ring

~990 and ~910 =C-H bend (out-of-plane) Alkene

850 - 750 C-H bend (out-of-plane) Aromatic Ring

Conclusion
The comprehensive spectroscopic characterization of 3-Allyl-1,5-naphthyridine through ¹H

NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a robust and self-validating

framework for its structural confirmation and purity assessment. By understanding the predicted

spectral data and the underlying principles of each technique, researchers can confidently

identify and utilize this compound in their drug discovery and development endeavors. The

protocols and predicted data presented in this guide serve as a valuable resource for scientists

working with this and related naphthyridine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC
[pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1532442?utm_src=pdf-body
https://www.researchgate.net/figure/R-spectra-of-Poly1-5-naphthyridine-3hexylthiophene-9_fig8_301534802
https://www.benchchem.com/product/b1532442?utm_src=pdf-body
https://www.benchchem.com/product/b1532442?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7397193/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7397193/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1532442?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. 3-Allyl-1,5-naphthyridine AldrichCPR 1246088-66-3 [sigmaaldrich.com]

3. benchchem.com [benchchem.com]

4. pubs.acs.org [pubs.acs.org]

5. 1,5-NAPHTHYRIDINE(254-79-5) IR Spectrum [m.chemicalbook.com]

6. ALLYL IODIDE(556-56-9) 1H NMR spectrum [chemicalbook.com]

7. 1,5-NAPHTHYRIDINE(254-79-5) 13C NMR spectrum [chemicalbook.com]

8. Allyl bromide(106-95-6) 13C NMR [m.chemicalbook.com]

9. researchgate.net [researchgate.net]

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of 3-Allyl-1,5-naphthyridine]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1532442#spectroscopic-data-for-3-allyl-1-5-
naphthyridine-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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